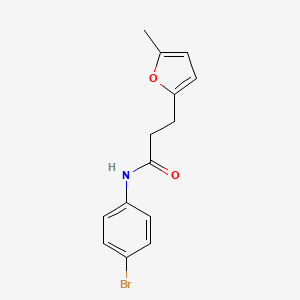
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BFPF, and has been found to have a range of interesting properties that make it useful for various applications.
Applications De Recherche Scientifique
Synthesis and Chemistry Applications
"N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide" and related compounds are integral to synthetic organic chemistry. For instance, the electrophilic cyanation of aryl and heteroaryl bromides, including the use of related structures, has been highlighted for the efficient synthesis of various benzonitriles. These compounds are significant due to their role as pharmaceutical intermediates, showcasing the importance of such structures in facilitating complex synthetic routes (Anbarasan, Neumann, & Beller, 2011).
Photodynamic Therapy and Cancer Treatment
Compounds structurally akin to "this compound" have been investigated for their utility in photodynamic therapy (PDT) against cancer. A study on zinc phthalocyanine derivatives, which possess similar bromo-functionalized aromatic structures, revealed their high singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment through PDT. These findings underscore the potential of such compounds in developing new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
The antimicrobial properties of compounds containing 4-acetylphenyl fragments, akin to the structure of "this compound", were explored, demonstrating the synthesis of arylsubstituted halogen(thiocyanato)amides. These compounds showed significant antibacterial and antifungal activity, highlighting the potential of such molecules in addressing microbial resistance and developing new antimicrobial agents (Baranovskyi et al., 2018).
Material Science and Polymer Applications
The synthesis of new coumarin-based fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, involving structures similar to "this compound", demonstrates the compound's relevance in material science. Such initiators are crucial for polymerizations of acrylates, offering pathways to novel materials with potential applications in optoelectronics and sensing technologies (Kulai & Mallet-Ladeira, 2016).
Enzyme Inhibition and Pharmaceutical Research
Research into biphenyl ester derivatives as tyrosinase inhibitors has highlighted the importance of such compounds in pharmaceutical applications, particularly for conditions like hyperpigmentation. By synthesizing and evaluating the inhibitory effects of similar compounds on tyrosinase, researchers have paved the way for developing new therapeutic agents for skin conditions and beyond (Kwong et al., 2017).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABYCOOMMCQRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328647 |
Source


|
| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
327075-00-3 |
Source


|
| Record name | N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

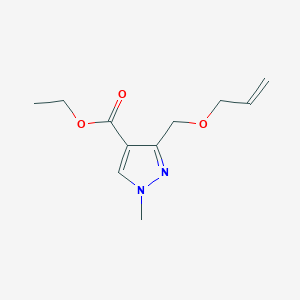
![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)

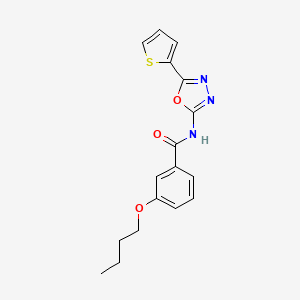
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)
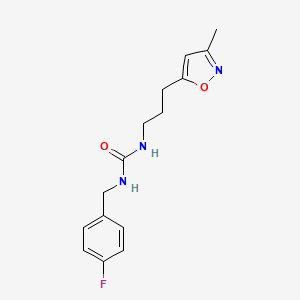

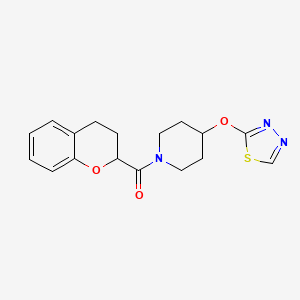
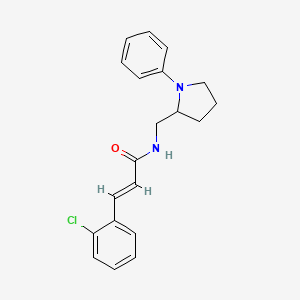
![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)
![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)